Hydrolytic Stability: Methacrylamide vs. Methacrylate Ester Linkage
The methacrylamide polymerizable group of compounds structurally related to CAS 36497-92-4 confers substantially greater resistance to hydrolytic degradation than the ester linkage in methacrylate analogs. In accelerated hydrolytic aging studies (acidic aqueous media), methacrylamide monomers including MDAB (methacrylamidoethyl dimethyl ammonium bromide) and bis-MMAI (bis(2-methacrylamidoethyl)methyl ammonium iodide) demonstrated no detectable hydrolysis, whereas reference methacrylate monomers showed significant ester bond cleavage [1]. This class-level evidence indicates that CAS 36497-92-4, containing the same methacrylamide linkage, is expected to deliver comparable hydrolytic stability advantages over its methacrylate ester counterpart, CAS 4316-66-9 (diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium methyl sulphate).
| Evidence Dimension | Hydrolytic degradation under acidic conditions |
|---|---|
| Target Compound Data | Not measured directly; inferred class-level resistance based on methacrylamide structural analog MDAB (no detectable hydrolysis reported) [1] |
| Comparator Or Baseline | Methacrylate ester analog (CAS 4316-66-9); methacrylate monomers show measurable ester bond cleavage under same conditions [1] |
| Quantified Difference | Qualitative: methacrylamides exhibit superior hydrolytic resistance vs. methacrylates; quantitative degradation rate ratio not available for this specific pair |
| Conditions | Acidic aqueous solution; methacrylamide monomers characterized by 1H NMR monitoring of the vinyl and α-methyl proton signals over time [1] |
Why This Matters
For procurement decisions, the methacrylamide linkage provides extended functional lifetime in aqueous or enzymatically active environments (e.g., biomedical adhesives, antimicrobial coatings), directly reducing replacement frequency and ensuring sustained performance.
- [1] Pikulngam A, et al. Synthesis, antibacterial activity and hydrolytic resistance of (meth)acrylamide-based monomers for dental resin adhesive. Polymer. 2025;317:127943. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0032386124012795 View Source
